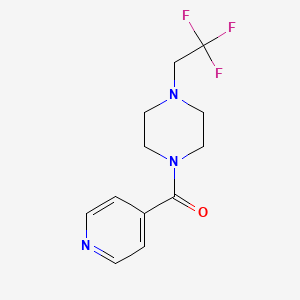![molecular formula C13H9N3O2 B2936469 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid CAS No. 1784219-73-3](/img/structure/B2936469.png)
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine include a molecular weight of 118.1359 . The compound is solid in form .Aplicaciones Científicas De Investigación
Pyrrolidine and Derivatives in Drug Discovery
The pyrrolidine ring, a saturated scaffold due to its sp3-hybridization, is widely used in medicinal chemistry to obtain compounds for treating human diseases. This interest is attributed to the efficient exploration of pharmacophore space and the contribution to the stereochemistry of molecules. Pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit target selectivity and a diverse biological profile influenced by stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).
Pyridine-Based Compounds in Chemosensing and Medicinal Applications
Pyridine derivatives are significant in both medicinal and chemosensing applications, exhibiting a wide range of biological activities such as antifungal, antibacterial, and anticancer. They also serve as effective chemosensors for various ions and species. The structural versatility of pyridine derivatives allows for the design of active compounds and selective chemosensors (Abu-Taweel et al., 2022).
Pyrrolopyridines in Biological Activity
Pyrrolopyridines, or azaindoles, are reported for their significant biological activities, mainly as anticancer agents. The structural mimicry of the ATP molecule by the pyrrolopyridine scaffold makes these compounds effective kinase inhibitors, indicating their potential in the treatment of cancer and other diseases. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, highlights the therapeutic efficiency of these compounds (El-Gamal & Anbar, 2017).
Supramolecular Chemistry and Calixpyrrole Scaffolds
Calixpyrrole components are utilized in the self-assembly of supramolecular capsules, offering a structural and conformational analogy to calixarenes. These capsules, derived from calixpyrrole scaffolds, show potential in various applications, including guest inclusion properties and the construction of molecular capsules with diverse functionalities (Ballester, 2011).
Direcciones Futuras
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds, particularly those with low molecular weight like compound 4h, could be appealing lead compounds beneficial to subsequent optimization . They are being developed as a class of derivatives targeting FGFR with development prospects .
Propiedades
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIZBSJIYWZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

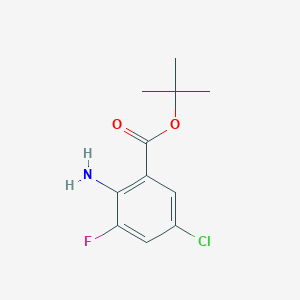
![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
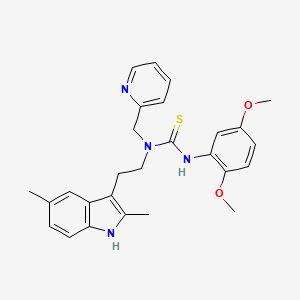
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)
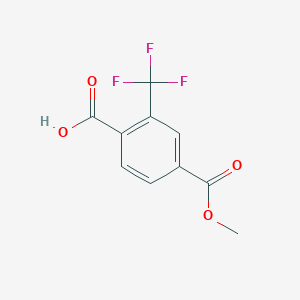
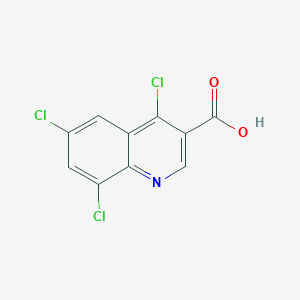
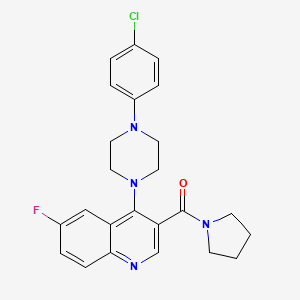

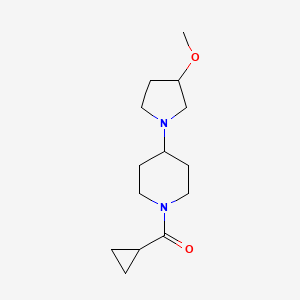
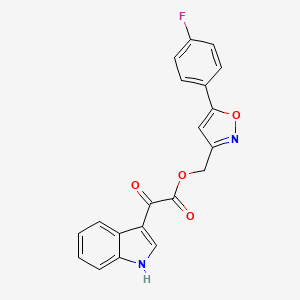
![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
